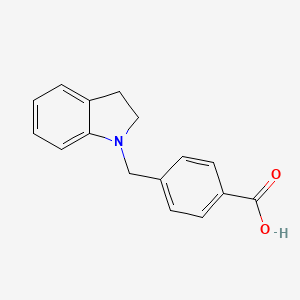4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid
CAS No.: 938146-99-7
Cat. No.: VC7899937
Molecular Formula: C16H15NO2
Molecular Weight: 253.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 938146-99-7 |
|---|---|
| Molecular Formula | C16H15NO2 |
| Molecular Weight | 253.29 g/mol |
| IUPAC Name | 4-(2,3-dihydroindol-1-ylmethyl)benzoic acid |
| Standard InChI | InChI=1S/C16H15NO2/c18-16(19)14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-11H2,(H,18,19) |
| Standard InChI Key | NNHJFDQPSDKLHK-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)O |
| Canonical SMILES | C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a benzoic acid group (-C₆H₄COOH) connected to a 2,3-dihydroindole (indoline) system through a methylene (-CH₂-) linker. Indoline, a saturated derivative of indole, comprises a benzene ring fused to a five-membered pyrrolidine ring containing one nitrogen atom. This hybrid structure confers both aromatic and aliphatic properties, influencing its solubility and reactivity .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 938146-99-7 | |
| Molecular Formula | ||
| Molecular Weight | 253.3 g/mol | |
| Synonyms | 4-(1-Indolinylmethyl)benzoic acid, 4-(Indolin-1-ylmethyl)benzoic acid |
Synthesis and Derivatives
Table 2: Related Compounds and Their Syntheses
Structural Derivatives
Modifications to the indoline or benzoic acid moieties yield derivatives with varied bioactivity:
-
Oxazolyl Derivatives: Introducing a 1,3-oxazole ring (e.g., 4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid, CAS 951518-72-2) enhances molecular rigidity, potentially improving target binding .
-
Carboxylate Substitutions: Replacing the carboxylic acid with amides or esters, as seen in AKR1C3 inhibitors, modulates enzyme affinity and cellular permeability .
Analytical Methods
Chromatography
Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is standard for analyzing benzoic acid derivatives. Mobile phases typically combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid) .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For example, the related compound 2-[(2-oxoindolin-1-yl)methyl]benzoic acid exhibits a parent ion at m/z 267.28 ([M+H]⁺) .
Future Directions
-
Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.
-
Target Identification: Screening against kinase and reductase targets to elucidate mechanisms.
-
Toxicological Profiling: Assessing acute and chronic toxicity in vitro and in vivo.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume